molecular formula C7H8Br3NS B2429480 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide CAS No. 2379403-67-3

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide

Cat. No.: B2429480
CAS No.: 2379403-67-3
M. Wt: 377.92
InChI Key: MDABRWDMRPYKCS-UHFFFAOYSA-N
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Description

“2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide” is also known as "4,5,6,7-Tetrahydrothieno [3,2,c]pyridine hydrochloride" . It is an intermediate of Clopidogrel and Prasugrel .


Synthesis Analysis

The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H9NS . It has a molecular weight of 139.22 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 75°C/0.5mmHg (lit.) and a density of 1.143±0.06 g/cm3 (Predicted) . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Synthesis and Medicinal Chemistry Applications : This compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, achieving an overall yield of 67% (Pan Xian-hua, 2011).

  • Chemical Transformations : The compound undergoes chemical transformations under certain conditions. For instance, treatment with acids converts N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens into thienotetrahydro-pyridines, yielding different products based on the type of acid used (C. Mackay & R. Waigh, 1982).

  • Allosteric Modulation and Antagonism : The compound, as part of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, has been explored for its potential as an allosteric modulator and antagonist at the A1 adenosine receptor. These findings highlight its potential in modulating receptor activity (L. Aurelio et al., 2009).

  • Role in Drug Synthesis and Biological Activities : The compound is an important heterocyclic nucleus used in synthesizing various derivatives with significant biological activities. Some analogs have demonstrated potent activities, suggesting their potential as lead molecules for future drugs (J. Sangshetti et al., 2014).

  • Hyperbranched Polyelectrolytes Synthesis : This compound has been used in synthesizing hyperbranched polyelectrolytes, demonstrating potential applications in materials science (Sophie Monmoton et al., 2008).

  • Domino Reactions and Synthesis of Azocines : It is involved in domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines, highlighting its role in complex organic synthesis processes (L. G. Voskressensky et al., 2014).

Mechanism of Action

Biochemical Analysis

Cellular Effects

Future studies should aim to elucidate how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently available .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Properties

IUPAC Name

2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NS.BrH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDABRWDMRPYKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2Br)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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